molecular formula C15H12N2OS B2783464 N-(1,3-benzothiazol-5-yl)-3-methylbenzamide CAS No. 922920-54-5

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide

Cat. No.: B2783464
CAS No.: 922920-54-5
M. Wt: 268.33
InChI Key: DRTLFBTZOBQCKI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-methylbenzamide typically involves the coupling of 2-amino benzothiazole with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can inhibit enzymes like cyclooxygenase (COX), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 3-position of the benzamide moiety enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability .

Biological Activity

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The specific substitution pattern, particularly the methyl group at the 3-position of the benzamide, contributes to its unique pharmacological profile.

Target Enzyme: DprE1

The primary biological target of this compound is DprE1 , an essential enzyme involved in the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. Inhibition of DprE1 disrupts arabinogalactan synthesis, leading to compromised cell wall integrity and ultimately cell death in mycobacterial species such as Mycobacterium tuberculosis .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1450

These results highlight its potential as an antibacterial agent, particularly in treating infections caused by resistant bacterial strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines by activating procaspase-3 to caspase-3. This mechanism suggests that the compound may be effective in targeting specific cancer types that overexpress this pathway.

Cell Line IC50 (μM) Mechanism
U93710Procaspase-3 activation
MCF-715Procaspase-3 activation

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating bacterial infections .
  • Anticancer Studies : In vitro assays indicated that this compound effectively induced apoptosis in U937 cells through caspase activation pathways .
  • Mechanistic Insights : Further investigations revealed that the inhibition of DprE1 not only affects mycobacterial growth but also has implications for developing new antitubercular drugs .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-14-13(8-12)16-9-19-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTLFBTZOBQCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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